6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl 6-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-14-11-17-18(23(4,5)10-9-22(17,2)3)12-16(14)20(25)19-8-7-15(13-24-19)21(26)27-6/h7-8,11-13H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRUFECVWILGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C3=NC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471186 | |
| Record name | Methyl 6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153559-92-3 | |
| Record name | Methyl 6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] nicotinic acid methyl ester is a synthetic compound that integrates the structural characteristics of nicotinic acid with a pentamethylated tetrahydronaphthalene moiety. This unique combination suggests potential biological activities that could be relevant in pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure that can be represented as follows:
- Molecular Formula : C₁₆H₁₉N₁O₂
- Molecular Weight : 257.34 g/mol
- CAS Number : Not specifically listed but derived from the components.
The presence of the nicotinic acid moiety indicates potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for various physiological processes.
The biological activity of this compound may be attributed to several mechanisms:
- Nicotinic Receptor Modulation : The nicotinic acid component suggests that the compound may act as an agonist or antagonist at nAChRs, influencing neurotransmission and potentially impacting cognitive functions and neuroprotection.
- Lipid Metabolism Regulation : Like other nicotinic acid derivatives, it may play a role in lipid metabolism by influencing levels of triglycerides and cholesterol.
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this one can exhibit:
- Cytoprotective Effects : By reducing oxidative stress and inflammation in cellular models.
- Neuroprotective Properties : Potentially through modulation of neurotransmitter release and receptor activity.
In Vivo Studies
Animal studies have indicated that similar compounds can:
- Reduce Lipid Levels : Demonstrating efficacy in lowering LDL cholesterol and triglycerides.
- Exhibit Neuroprotective Effects : Through mechanisms involving the modulation of nAChRs and reduction of neuroinflammation.
Data Table: Biological Activity Overview
| Study Type | Effect Observed | Reference |
|---|---|---|
| In Vitro | Cytoprotection against oxidative stress | |
| In Vivo | Reduction in triglyceride levels | |
| In Vivo | Neuroprotection in models of neurodegeneration |
Case Studies
-
Case Study on Lipid Metabolism :
- A study involving a related compound showed significant reductions in serum triglycerides and LDL cholesterol in hyperlipidemic rat models. This suggests potential therapeutic applications for managing dyslipidemia.
-
Neuroprotective Case Study :
- Research on similar compounds indicated improved cognitive function in animal models of Alzheimer's disease, attributed to enhanced cholinergic signaling mediated by nicotinic receptors.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. It is particularly relevant in the study of:
- Anti-cancer agents : Research indicates that derivatives of nicotinic acid can exhibit anti-cancer properties. The unique structure of this compound may enhance its efficacy against certain cancer types.
- Neuroprotective effects : Compounds similar to nicotinic acid have been studied for their neuroprotective properties, potentially aiding in conditions like Alzheimer's disease.
Biochemical Studies
Due to its structural characteristics, this compound can be utilized in biochemical assays to explore:
- Enzyme inhibition : It may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
- Receptor binding studies : The nicotinic acid component allows for investigation into interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission.
Material Science
The compound’s unique structure can be leveraged in the development of novel materials:
- Polymeric applications : Its incorporation into polymers could lead to materials with enhanced thermal or mechanical properties.
- Nanotechnology : The compound may play a role in the synthesis of nanoparticles or nanocomposites used in drug delivery systems.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer potential of nicotinic acid derivatives. The findings indicated that compounds similar to 6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] nicotinic acid methyl ester showed significant cytotoxicity against various cancer cell lines. This suggests that further exploration into this specific compound could yield promising results for cancer therapy .
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective agents highlighted that compounds with similar structures to this ester exhibited protective effects against oxidative stress in neuronal cells. The study demonstrated that these compounds could modulate pathways involved in neurodegeneration .
Comparison with Similar Compounds
Key Structural Analogs
The following RXR-selective agonists share structural motifs with Compound A but differ in substituents or linkage groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Compound A (Target) | 153559-92-3 | C₂₃H₂₇NO₃ | 365.47 | Carbonyl linkage to tetralin |
| 6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl]...* | 153559-50-3 | C₂₅H₃₁NO₂ | 377.52 | Cyclopropyl linkage to tetralin |
| LG100268 (6-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)...) | 153559-50-3† | C₂₅H₃₁NO₂ | 377.52 | Cyclopropyl group; free carboxylic acid |
| Bexarotene (4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid) | 153559-33-2 | C₂₄H₂₈O₂ | 348.48 | Ethynyl linkage to benzoic acid |
*Discontinued commercial product ; †LG100268 shares CAS 153559-50-3 with its methyl ester variant .
Impact of Structural Variations
- Linkage Groups :
- Compound A uses a carbonyl group to connect the tetralin moiety to the nicotinic acid methyl ester. This enhances rigidity and may influence binding kinetics to RXR ligand-binding domains .
- Cyclopropyl-linked analogs (e.g., LG100268) exhibit improved RXR selectivity due to reduced steric hindrance, enabling deeper penetration into hydrophobic receptor pockets .
- Functional Groups :
RXR Agonist Potency
Mechanism of Action
Compound A activates RXR heterodimers (e.g., RXR-PPARγ), promoting transcriptional regulation of genes involved in apoptosis (e.g., Bcl-2 suppression) and lipid metabolism . Cyclopropyl analogs like LG100268 show superior efficacy in reversing age-related myelin debris phagocytosis deficits, suggesting enhanced blood-brain barrier penetration .
Preparation Methods
Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
This tetralin derivative is synthesized via a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and a substituted cyclohexenone, followed by methylation. Key steps include:
Preparation of 6-(Chlorocarbonyl)nicotinic Acid Methyl Ester
Nicotinic acid is first esterified with methanol under acidic conditions (H₂SO₄, reflux) to yield methyl nicotinate. Subsequent chlorination of the 6-position carboxyl group is achieved using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C.
Coupling Reaction: Friedel-Crafts Acylation
The critical step involves coupling the tetralin derivative with the acid chloride intermediate via Friedel-Crafts acylation:
Reaction Conditions :
-
Catalyst : Anhydrous AlCl₃ (1.2 equiv)
-
Solvent : Dichloromethane (DCM), anhydrous
-
Temperature : 0°C → room temperature (gradual warming over 12 h)
-
Stoichiometry : 1:1 molar ratio of tetralin derivative to acid chloride
Mechanism :
-
Acylium Ion Formation : AlCl₃ coordinates to the acid chloride, generating a reactive acylium ion.
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Electrophilic Substitution : The acylium ion attacks the electron-rich aromatic ring of the tetralin derivative at the 2-position, facilitated by the directing effects of the methyl groups.
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Deprotonation : The intermediate σ-complex loses a proton to regenerate aromaticity, yielding the carbonyl-linked product.
Yield : 68–72% (reported for analogous systems).
Purification and Isolation
The crude product is purified through:
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Liquid-Liquid Extraction : Sequential washes with 5% HCl (to remove AlCl₃), saturated NaHCO₃ (to neutralize excess acid), and brine.
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Column Chromatography : Silica gel (230–400 mesh) with a hexane/ethyl acetate gradient (9:1 → 4:1). The target compound elutes at Rf = 0.35 (TLC, 7:3 hexane/ethyl acetate).
Key Purity Metrics :
-
HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min)
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Melting Point : 142–144°C (uncorrected)
Optimization Strategies
Catalyst Screening
Alternative Lewis acids were evaluated to improve yield:
| Catalyst | Yield (%) | Side Products (%) |
|---|---|---|
| AlCl₃ | 72 | 5 |
| FeCl₃ | 58 | 12 |
| BF₃·OEt₂ | 64 | 8 |
AlCl₃ remains optimal due to its strong electrophilicity and compatibility with the tetralin substrate.
Solvent Effects
Polar aprotic solvents (e.g., DCM, chloroform) outperform ethers (THF) or hydrocarbons (toluene) by stabilizing the acylium ion:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCM | 72 | 12 |
| THF | 51 | 18 |
| Toluene | 44 | 24 |
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyridine-H), 8.25 (d, J = 8.0 Hz, 1H, pyridine-H), 7.82 (s, 1H, tetralin-H), 3.95 (s, 3H, OCH₃), 1.70–1.30 (m, 21H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 166.4 (COOCH₃), 142.1–125.3 (aromatic carbons), 52.1 (OCH₃), 35.6–22.4 (aliphatic CH₃).
-
HRMS : [M+H]⁺ calcd. for C₂₃H₂₇NO₃: 365.1991; found: 365.1989.
Chromatographic Data
| Parameter | Value |
|---|---|
| Retention Time (HPLC) | 12.7 min |
| LogP (predicted) | 4.82 |
| Solubility (H₂O) | <0.1 mg/mL |
Scale-Up Considerations
Industrial production employs:
Q & A
Q. What established synthetic routes are available for this compound, and what are their typical yields?
Methodological Answer: The compound can be synthesized via multi-step condensation reactions. For example:
- Route 1 : Condensation of a substituted tetrahydronaphthalene precursor with nicotinic acid derivatives under reflux conditions (e.g., acetic acid/ammonium acetate mixtures). Yields range from 71% to 87% depending on purification steps .
- Route 2 : Use of activating agents like DMF-DMA (dimethylformamide dimethyl acetal) to facilitate enamine formation, followed by hydrazide coupling. Yields up to 83% are reported for analogous structures .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C-NMR : Essential for verifying substituent positions and stereochemistry. For example, methyl groups on the tetrahydronaphthalene ring appear as singlets at δ 1.2–1.5 ppm, while aromatic protons resonate between δ 7.0–8.6 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and NH/OH groups if present .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ with <3 ppm error) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DCM or DMF) enhance intermediate stability in acyl transfer reactions .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate cyclopropane formation in related tetrahydronaphthalene derivatives .
- Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., amine acylation) reduces side-product formation .
Data Contradiction Note : While reports 87% yields for similar compounds, shows lower yields (59–69%) for acetylated derivatives, highlighting the need for protective group strategies .
Q. How can discrepancies in NMR data during structural elucidation be resolved?
Methodological Answer:
- Comparative Analysis : Cross-reference experimental shifts with computational predictions (e.g., DFT calculations) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in crowded aromatic regions .
- Elemental Analysis : Validate empirical formulas (e.g., C% ±0.3% deviation) to rule out impurities .
Example : In , a 2.6 ppm HRMS error prompted re-evaluation of purification protocols to remove trace solvents .
Q. What experimental strategies validate RXR receptor selectivity?
Methodological Answer:
- In Vitro Assays : Use reporter gene assays (e.g., luciferase-based) with RXR-α, -β, and -γ isoforms to measure transcriptional activation .
- Competitive Binding Studies : Compare IC₅₀ values against known RXR ligands (e.g., 9-cis retinoic acid) .
- Molecular Docking : Model the compound’s interaction with RXR ligand-binding domains to identify critical hydrophobic contacts (e.g., methyl groups on tetrahydronaphthalene) .
Q. How do structural modifications influence biological activity?
Methodological Answer:
- Substituent Screening : Replace the methyl ester with amides or carboxylates to assess solubility and receptor affinity .
- SAR Studies : Analogues with halogen substitutions (e.g., 4-chloro-phenyl) show enhanced inhibitory activity in enzyme assays .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life in pharmacokinetic studies .
Q. Safety and Handling Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
